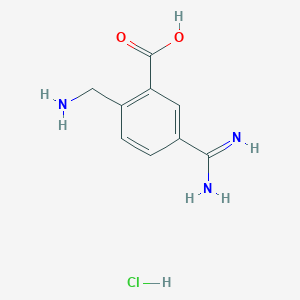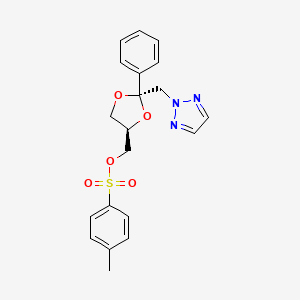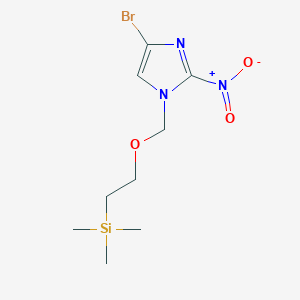![molecular formula C6H7Br2N3 B14031979 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Azides, nitriles, and amines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: De-brominated imidazo[1,2-a]pyrazine derivatives.
科学的研究の応用
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazines: Contain a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Imidazoquinoxalines: Feature a quinoxaline ring fused to an imidazole ring, used in various pharmaceutical applications.
Uniqueness
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.
特性
分子式 |
C6H7Br2N3 |
|---|---|
分子量 |
280.95 g/mol |
IUPAC名 |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine;hydrobromide |
InChI |
InChI=1S/C6H6BrN3.BrH/c7-5-3-8-4-6-9-1-2-10(5)6;/h3-4H,1-2H2;1H |
InChIキー |
UKMSUEDQJNAHCQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CN=CC2=N1)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
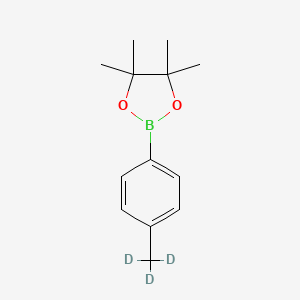
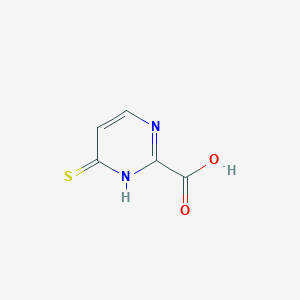
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)
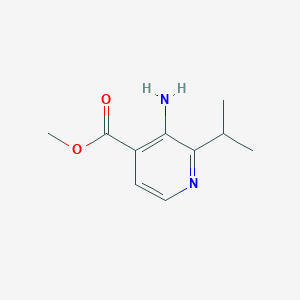
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)

